2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl and 4-methylphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, which makes it a promising candidate for cancer treatment.
Biological Studies: It can be used in studies to understand cell cycle regulation and apoptosis induction.
Pharmaceutical Development: The compound’s unique structure and biological activity make it a valuable lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide involves inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar compounds to 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide include other pyrido[3,4-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. Some examples of similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown potent CDK2 inhibitory activity and are being explored for their anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have been studied for their potential as antiviral and antimicrobial agents.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activity and therapeutic potential.
Properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O2/c1-22-13-15-24(16-14-22)29-31-27-20-33(19-23-9-5-3-6-10-23)18-17-26(27)30(36)34(29)21-28(35)32(2)25-11-7-4-8-12-25/h3-16H,17-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIWGNFCNMYCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)N(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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